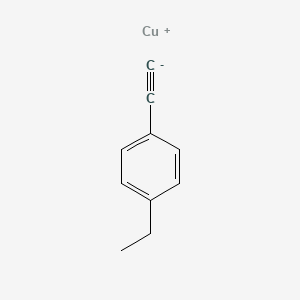

copper(1+);1-ethyl-4-ethynylbenzene

描述

Copper(1+);1-ethyl-4-ethynylbenzene is an organometallic compound where a copper(I) ion is coordinated to the ethynyl (–C≡CH) group of 1-ethyl-4-ethynylbenzene.

The ethynyl group’s triple bond likely facilitates π-coordination with copper(I), stabilizing the metal center. Such complexes are of interest in catalysis and materials science due to copper’s redox activity and the ethynyl group’s reactivity . Applications could parallel those of similar copper complexes, such as redox mediators in dye-sensitized solar cells (DSSCs) or catalysts in cross-coupling reactions .

属性

CAS 编号 |

61472-19-3 |

|---|---|

分子式 |

C10H9Cu |

分子量 |

192.72 g/mol |

IUPAC 名称 |

copper(1+);1-ethyl-4-ethynylbenzene |

InChI |

InChI=1S/C10H9.Cu/c1-3-9-5-7-10(4-2)8-6-9;/h5-8H,3H2,1H3;/q-1;+1 |

InChI 键 |

ZILANTGQEQAJDE-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC=C(C=C1)C#[C-].[Cu+] |

产品来源 |

United States |

相似化合物的比较

Structural Analogs: Ethyl-Substituted Benzenes

1-Ethenyl-4-ethylbenzene () and 1-Ethyl-4-isobutylbenzene () are hydrocarbon analogs. Replacing ethynyl with ethenyl (C=C) or isobutyl groups drastically alters physical properties:

| Property | 1-Ethenyl-4-ethylbenzene | 1-Ethyl-4-isobutylbenzene | Copper(1+);1-Ethyl-4-ethynylbenzene |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₂ | C₁₂H₁₈ | C₉H₉Cu (estimated) |

| Boiling Point | 189.08°C | Not reported | Likely >200°C (due to metal center) |

| Density (g/cm³) | 0.8884 | Not reported | Higher (metallic component) |

| Reactivity | Moderate (vinyl group) | Low (alkyl group) | High (ethynyl + Cu⁺ redox activity) |

The ethynyl group’s triple bond enhances reactivity, making the copper complex more suitable for catalytic or conductive applications compared to inert alkyl-substituted analogs .

Key Research Findings and Implications

- Catalytic Potential: Copper-ethynyl complexes may outperform purely organic analogs in cross-coupling reactions due to synergistic metal-ligand effects .

- Materials Science : The extended π-system in ethynylbenzene could enhance charge transport in conductive polymers or DSSCs, though performance metrics require empirical validation .

- Safety Considerations : Copper complexes often require stringent storage conditions (e.g., inert atmosphere, low temperatures), contrasting with hydrocarbon analogs like 1-ethenyl-4-ethylbenzene, which are stored at -10°C .

常见问题

Q. What are the optimal synthetic routes for preparing copper(1+);1-ethyl-4-ethynylbenzene complexes?

Methodological Answer: Copper(I) complexes with alkynylbenzene derivatives are typically synthesized via Sonogashira coupling or copper-catalyzed cycloaddition reactions. For example, details a protocol using iodine-copper catalysts and hydrazonic ligands under argon, with ethanol as a solvent at 60°C for 18 hours. Key parameters include:

Q. How can researchers verify the identity and purity of this compound complexes?

Methodological Answer:

- NMR Spectroscopy : Compare experimental and NMR shifts with computational predictions (e.g., density functional theory).

- X-ray Crystallography : Resolve the copper coordination geometry (e.g., linear vs. trigonal planar) .

- Elemental Analysis : Confirm stoichiometry (e.g., %C, %H, %Cu) within ±0.4% of theoretical values. emphasizes that new compounds require full characterization data in the main manuscript, while known compounds need proper literature citations .

Q. What analytical techniques are most effective for studying the stability of copper(1+) complexes in solution?

Methodological Answer:

- pH Stability : Use UV-Vis spectroscopy to monitor absorbance changes in aqueous solutions (pH 5–9, as per ) .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., mass loss at >150°C).

- Cyclic Voltammetry : Track redox stability of Cu(I) under varying potentials.

Q. How should researchers design experiments to study ligand substitution kinetics in copper(1+) complexes?

Methodological Answer:

Q. What are the best practices for reporting crystallographic data for copper(1+) complexes?

Methodological Answer:

- Include CIF files in supplementary materials with refinement parameters (R1, wR2).

- Annotate bond lengths (Cu–C, Cu–N) and angles in tables, comparing to literature values. mandates SI units and structural formulas in main manuscripts .

Advanced Research Questions

Q. How can computational methods reconcile discrepancies between experimental and theoretical spectroscopic data?

Methodological Answer:

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and IR vibrational modes.

- Use error analysis (e.g., mean absolute deviation) to identify systematic biases in computational models. highlights the need for explainable QA systems that cross-validate empirical and computational data .

Q. What strategies address contradictory results in copper(1+) complex reactivity studies (e.g., unexpected byproducts)?

Methodological Answer:

Q. How to optimize enantioselective synthesis of copper(1+) complexes for pharmaceutical applications?

Methodological Answer:

- Screen chiral ligands (e.g., BINAP, Salen derivatives) for asymmetric induction.

- Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). suggests adapting green chemistry principles (e.g., solvent-free conditions) to improve sustainability .

Q. What advanced techniques elucidate electron-transfer mechanisms in copper(1+) catalytic cycles?

Methodological Answer:

Q. How to design a robust protocol for scaling up copper(1+) complex synthesis while maintaining reproducibility?

Methodological Answer:

- Conduct Design of Experiments (DoE) to optimize parameters (e.g., temperature, catalyst loading).

- Implement inline PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring.

requires detailed experimental procedures in supplementary materials for replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。